molecular formula C21H19N3O3 B15041341 N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide

N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide

Cat. No.: B15041341
M. Wt: 361.4 g/mol
InChI Key: UVAOOHDBPZVRQW-YDZHTSKRSA-N
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Description

N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzylidene moiety, which is further linked to a nicotinohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Benzyloxy)-2-hydroxybenzylidene)nicotinohydrazide
  • N’-(4-(Benzyloxy)-3-hydroxybenzylidene)nicotinohydrazide
  • N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide

Uniqueness

N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-26-20-12-17(13-23-24-21(25)18-8-5-11-22-14-18)9-10-19(20)27-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,25)/b23-13+

InChI Key

UVAOOHDBPZVRQW-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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